molecular formula C13H21N3 B13111177 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine

2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine

Cat. No.: B13111177
M. Wt: 219.33 g/mol
InChI Key: MZWLWOZNGDNTIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropylpiperidine with 3-methylpyrazine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropylpiperidine: A precursor in the synthesis of 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine.

    3-Methylpyrazine: Another precursor used in the synthesis.

    Other Piperidine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of piperidine and pyrazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-methyl-3-(1-propan-2-ylpiperidin-4-yl)pyrazine

InChI

InChI=1S/C13H21N3/c1-10(2)16-8-4-12(5-9-16)13-11(3)14-6-7-15-13/h6-7,10,12H,4-5,8-9H2,1-3H3

InChI Key

MZWLWOZNGDNTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2CCN(CC2)C(C)C

Origin of Product

United States

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